Cas no 83-34-1 (Skatole)

Lo skatolo (3-metilindolo) è un composto organico eterociclico con formula molecolare C9H9N, appartenente alla classe degli indoli. Presente naturalmente in basse concentrazioni nel carbone catrame e in alcuni oli essenziali, viene sintetizzato industrialmente per applicazioni in profumeria come fissativo e modificatore di fragranze. La sua struttura chimica conferisce note fecali in forma pura, ma a diluizioni estreme sviluppa un carattere floreale-caldo, utile per creare accordi complessi. In ambito scientifico, trova impiego come standard analitico in cromatografia e come intermedio nella sintesi di farmaci. La sua purezza (>98%) e stabilità chimica lo rendono adatto per utilizzi di precisione in formulazioni di nicchia.
Skatole structure
Skatole structure
Nome del prodotto:Skatole
Numero CAS:83-34-1
MF:C9H9N
MW:131.174462080002
MDL:MFCD00005627
CID:34288
PubChem ID:24896981

Skatole Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Methyl-1H-indole
    • 3-MI
    • BETA-METHYLINDOLE
    • FEMA 3019
    • SCATOLE
    • SKATOL
    • SKATOLE
    • SKETOLE
    • 1H-Indole,3-methyl-
    • 3-methyl-1h-indol
    • 3-methyl-indol
    • 3-Methylindole (skatole)
    • Indole, 3-methyl-
    • skatole(3-methylindole)
    • skatole,3-methyl-1H-indole
    • 3-METLYLINDOLE
    • SKATOLE(RG)
    • 3-Methyl-1H-indazole
    • 3-Methylindole
    • 3-methyl-indole
    • scatol
    • 3-Methyl-1H-indole (ACI)
    • Indole, 3-methyl- (8CI)
    • Indole, 3-methyl-(skatole) (7CI)
    • NSC 122024
    • β-Methylindole
    • MLS001332538
    • MLS001332537
    • 3-methyl-4,5-benzopyrrole
    • 3-METHYLINDOL
    • MLSMR
    • SMR000677925
    • Skatole
    • MDL: MFCD00005627
    • Inchi: 1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3
    • Chiave InChI: ZFRKQXVRDFCRJG-UHFFFAOYSA-N
    • Sorrisi: C1C=C2NC=C(C2=CC=1)C
    • BRN: 111296

Proprietà calcolate

  • Massa esatta: 131.07300
  • Massa monoisotopica: 131.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 122
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 15.8A^2

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi o leggermente marroni.
  • Densità: 1.0111 (estimate)
  • Punto di fusione: 92-97 °C (lit.)
  • Punto di ebollizione: 265-266 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 269,6 ° f< br / >Celsius: 132 ° C< br / >
  • Indice di rifrazione: 1.6070 (estimate)
  • Solubilità: Soluble in water, Ether, Alcohols, Benzene, Acetone, Chloroform.
  • Coefficiente di ripartizione dell'acqua: Soluble in water, Ether, Alcohols, Benzene, Acetone, Chloroform.
  • Stabilità/Periodo di validità: Stable, but light-sensistive. Stench! Incompatible with strong oxidizing agents, strong acids, acid ahydrides, acid chlorides. Combustible.
  • PSA: 15.79000
  • LogP: 2.47630
  • FEMA: 3019 | SKATOLE
  • Merck: 8560
  • Solubilità: Solubile in acqua calda, etanolo, benzene, cloroformio e etere dietile. Leggermente solubile in acqua
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C
  • Sensibilità: Light Sensitive

Skatole Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:pericoloso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN3077 - class 9 - PG 3 - DOT/IATA UN3335 - Environmentally hazardous substances, solid, n.o.s., HI: all (not BR)
  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38-51/53
  • Istruzioni di sicurezza: S26-S36
  • CODICI DEL MARCHIO F FLUKA:8-13
  • RTECS:NM0350000
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • TSCA:Yes
  • Frasi di rischio:R36/37/38
  • Tossicità:MLD in frogs (mg/kg): 1000 s.c. (Bin-Ichi)

Skatole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Skatole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0347-1g
Skatole
83-34-1 98.0%(GC)
1g
¥195.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0347-25g
Skatole
83-34-1 98.0%(GC)
25g
¥935.0 2022-06-10
Enamine
EN300-338632-25.0g
3-methyl-1H-indole
83-34-1 98%
25.0g
$47.0 2023-02-23
abcr
AB174411-250 g
3-Methylindole, 99%; .
83-34-1 99%
250 g
€540.40 2023-07-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0921539451-5g
Skatole
83-34-1 98%(GC)
5g
¥ 171.8 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2104-25G
3-methyl-1H-indole
83-34-1 97%
25g
¥ 118.00 2023-04-13
Enamine
EN300-41009-100.0g
3-methyl-1H-indole
83-34-1 98%
100g
$155.0 2023-05-03
Apollo Scientific
OR10200-100g
3-Methylindole
83-34-1 98+%
100g
£55.00 2025-02-19
Enamine
EN300-338632-10g
3-methyl-1H-indole
83-34-1 98%
10g
$30.0 2023-09-03
DC Chemicals
DC20104-1 g
Skatole
83-34-1 >98%
1g
$200.0 2022-02-28

Skatole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
Riferimento
DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation
Chakrabarty, Manas; et al, Synthetic Communications, 2002, 32(2), 265-272

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Ethanol ;  24 h, 100 °C
Riferimento
Ruthenium-Catalyzed Regioselective Synthesis of C3-Alkylated Indoles Following Transfer Hydrogenation or Borrowing Hydrogen Strategy
Chen, Xia; et al, Synthesis, 2023, 55(9), 1460-1466

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ,  Water ;  rt; 24 h, 100 °C
Riferimento
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; et al, Tetrahedron Letters, 2020, 61(5),

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  rt; 6 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides
Zhang, Jingran; et al, Organic & Biomolecular Chemistry, 2022, 20(40), 7886-7890

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  17 h, 140 °C
Riferimento
Iridium-catalyzed methylation of indoles and pyrroles using methanol as feedstock
Chen, Shu-Jie; et al, RSC Advances, 2015, 5(86), 70329-70332

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Tetrahydrofuran ;  5 min, rt
Riferimento
Synthesis of Indoles from o-Haloanilines
Chebieb, Assia; et al, Journal of Organic Chemistry, 2023, 88(14), 10164-10170

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 2885997-69-1 Solvents: Methanol ;  24 h, 110 °C
Riferimento
α-Methylation of Ketones and Indoles Catalyzed by a Manganese(I) PCNHCP Pincer Complex with Methanol as a C1 Source
Thenarukandiyil, Ranjeesh; et al, Organometallics, 2023, 42(1), 62-71

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA
Avendano, Carmen; et al, Synlett, 2005, (1), 107-110

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Chloro[2-[1-[(4-methoxyphenyl)imino-κN]ethyl]-5-[(1-pyrenylsulfonyl)oxy]phenyl-κ… (immobilized on multiwalled carbon nanotubes) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  12 h, 100 °C
Riferimento
Immobilization of Cyclometalated Iridium Complex onto Multiwalled Carbon Nanotubes for Dehydrogenation of Indolines in Aqueous Solution
Liu, Huan; et al, Industrial & Engineering Chemistry Research, 2017, 56(40), 11413-11421

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate Solvents: Dimethylformamide
Riferimento
The intramolecular Heck reaction
Link, J. T., Organic Reactions (Hoboken, 2002, 60,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Acetic acid ;  30 min, 50 °C
1.2 3 h, 120 °C
Riferimento
Visible Light-Induced Benzylic C(sp3)-C(sp2) Defluorinative Coupling between Indole Derivatives and Polyfluoroarenes
Li, Yan; et al, Advanced Synthesis & Catalysis, 2023, 365(19), 3284-3289

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine ,  Dicarbonylrhodium acetylacetonate Solvents: Toluene ;  30 bar, 60 °C
Riferimento
Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols
Hochberger-Roa, Frank; et al, Molecules, 2022, 27(3),

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  2 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides
Sun, Wanwan; et al, Tetrahedron Letters, 2020, 61(43),

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: (OC-6-12)-Dichloro[4-[[(S)-ethylthio-κS]methyl]acridine-κN](triphenylphosphine)r… Solvents: Methanol ;  18 h, 135 °C
Riferimento
Ruthenium Pincer Complex Catalyzed Selective Synthesis of C-3 Alkylated Indoles and Bisindolylmethanes Directly from Indoles and Alcohols
Biswas, Nandita; et al, Advanced Synthesis & Catalysis, 2020, 362(14), 2902-2910

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ;  4 h, rt
Riferimento
Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole Synthesis
Hu, Yu-Lin; et al, Catalysis Letters, 2016, 146(5), 968-976

Synthetic Routes 16

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Hydrogenolysis of 3-(hydroxymethyl)indole and other indole derivatives with lithium aluminum hydride
Leete, Edward; et al, Canadian Journal of Chemistry, 1953, 31, 775-84

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Oxindole ,  Ferric bromide Solvents: Dimethylacetamide ;  100 °C
1.2 Reagents: Water ;  cooled
Riferimento
Iron-catalyzed intramolecular C-H amination for the synthesis of N-H carbazoles and indoles
Wang, Zheng-Lin; et al, Green Chemistry, 2023, 25(11), 4463-4468

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ;  24 h, 140 °C
Riferimento
Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using Methanol
Shee, Sujan; et al, Journal of Organic Chemistry, 2021, 86(9), 6943-6951

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 40 - 45 °C
1.2 Reagents: Water
Riferimento
Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base
Sanchez, J. Domingo; et al, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5

Synthetic Routes 20

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran
Riferimento
Arsonium ylides in the synthesis of indoles
Bravo, Pierfrancesco; et al, Tetrahedron Letters, 1970, (52), 4535-8

Synthetic Routes 21

Condizioni di reazione
Riferimento
The transition metal-catalyzed N-heterocyclization. The rhodium-catalyzed synthesis of indoles
Watanabe, Yoshihisa; et al, Chemistry Letters, 1980, (5), 603-4

Synthetic Routes 22

Condizioni di reazione
Riferimento
Synthesis of mescaline, N-methyl-, and N,N-dimethylmescaline
Banholzer, K.; et al, Helvetica Chimica Acta, 1952, 35, 1577-81

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][tetrakis(1-methylethyl) 2,2′-[1,3-… Solvents: Tetrahydrofuran
Riferimento
Characterization and application of catalytic regioselective hydroformylation with a cationic bis(dioxaphospholane)rhodium catalyst precursor
Kwok, Thomas J.; et al, Organometallics, 1993, 12(5), 1954-9

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Triphenyl phosphite ,  Dichlorobis(tricyclohexylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 90 °C
Riferimento
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction
Yang, Hailong; et al, Catalysis Communications, 2013, 38, 21-25

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Acetic acid ,  Water
Riferimento
Heterocyclic compounds of nitrogen. VII. Ring contraction of some cinnolines and dihydrocinnolines
Besford, L. S.; et al, Journal of the Chemical Society, 1964, 4037, 4037-44

Synthetic Routes 26

Condizioni di reazione
Riferimento
An efficient synthesis of indole
Ito, Yoshihiko; et al, Journal of the American Chemical Society, 1977, 99(10), 3532-4

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: 1-Fluoro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole Solvents: Acetonitrile ;  rt
Riferimento
Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans
Andries-Ulmer, Anna; et al, Journal of the American Chemical Society, 2018, 140(40), 13034-13041

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles
Ruiz, Miriam; et al, Tetrahedron, 2012, 68(2), 705-710

Synthetic Routes 29

Condizioni di reazione
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ;  24 h, 30 °C
Riferimento
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

Synthetic Routes 30

Condizioni di reazione
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
Riferimento
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; et al, Angewandte Chemie, 2013, 52(27), 6983-6987

Synthetic Routes 31

Condizioni di reazione
1.1 Solvents: Acetic acid ;  50 °C; 3 h, reflux
Riferimento
Palladium-catalyzed dearomative allylation of indoles with cyclopropyl acetylenes: access to indolenine derivatives
Lu, Chuan-Jun; et al, Organic & Biomolecular Chemistry, 2021, 19(3), 635-644

Synthetic Routes 32

Condizioni di reazione
Riferimento
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 33

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Methanol
Riferimento
Desulfuration of some sterically hindered thio ethers with Raney nickel
Pfaender, Peter; et al, Justus Liebigs Annalen der Chemie, 1969, 719, 119-26

Synthetic Routes 34

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide ;  24 h, 25 °C
Riferimento
Palladium(II) acetate
Grennberg, Helena; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-35

Synthetic Routes 35

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  3 h, rt
Riferimento
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; et al, Chem, 2023, 9(2), 511-522

Synthetic Routes 36

Condizioni di reazione
1.1 2 h, 40 °C
1.2 Reagents: Aluminum chloride Solvents: Water ;  rt; rt → 120 °C; 0.5 h, 120 °C
Riferimento
Synthesis of 3-methylindole and its new purification method
Xu, Jianguo; et al, Huagong Shengchan Yu Jishu, 2005, 12(4), 12-14

Synthetic Routes 37

Condizioni di reazione
1.1 Reagents: Formic acid ,  Diisopropylethylamine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Riferimento
Electron Transfer Photoredox Catalysis: Development of a Photoactivated Reductive Desulfonylation of an Aza-Heteroaromatic Ring
Qiang-Liu; et al, Advanced Synthesis & Catalysis, 2020, 362(15), 3110-3115

Synthetic Routes 38

Condizioni di reazione
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diglyme
Riferimento
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; et al, Organic Reactions (Hoboken, 1995, 47,

Skatole Raw materials

Skatole Preparation Products

Skatole Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83-34-1)Skatole
Numero d'ordine:2475153
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:07
Prezzo ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83-34-1)3-Methylindole
Numero d'ordine:sfd4862
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83-34-1)Skatole
A15835
Purezza:99%
Quantità:500g
Prezzo ($):252.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-34-1)3-Methylindole
27521307
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta